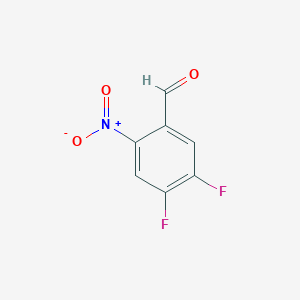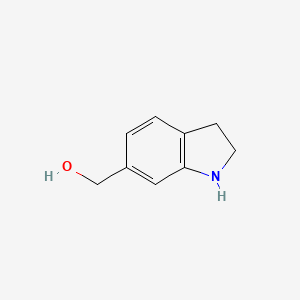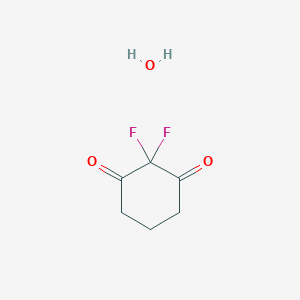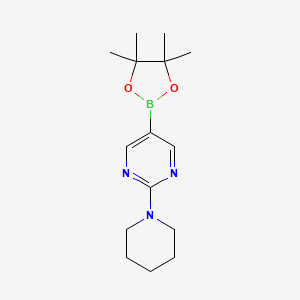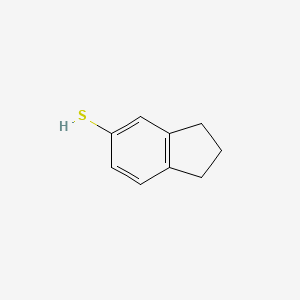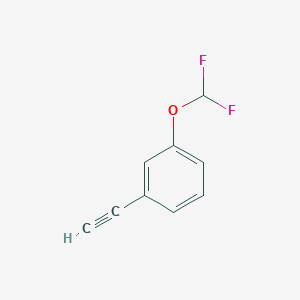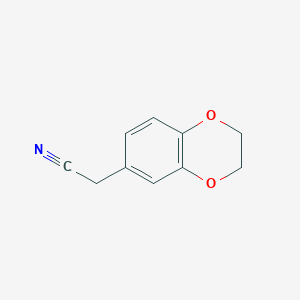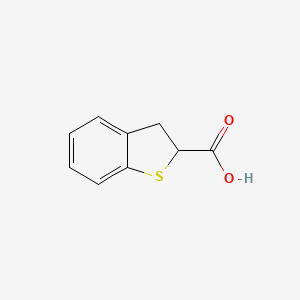
1-(2,4-dimethylphenyl)-1H-pyrrole-3-carbaldehyde
説明
The compound “1-(2,4-dimethylphenyl)-1H-pyrrole-3-carbaldehyde” is a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The “2,4-dimethylphenyl” part suggests the presence of a phenyl group (a variant of a benzene ring) with methyl groups (-CH3) attached to the 2nd and 4th carbon atoms of the ring. The “carbaldehyde” part indicates the presence of a formyl group (-CHO), which is characteristic of aldehydes .
Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation between the pyrrole ring and the phenyl ring, leading to potential aromatic stabilization. The electron-donating methyl groups on the phenyl ring could have an impact on the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis
As an aromatic compound with both electron-donating (methyl) and electron-withdrawing (formyl) groups, this compound could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic addition to the carbonyl group, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. It’s likely to be a solid at room temperature, and its solubility would depend on the specific solvent. The presence of the polar formyl group could enhance its solubility in polar solvents .科学的研究の応用
Synthesis and Structural Studies
- Chromatographic Separation and Racemization Barriers : N-aryl-2,5-dimethylpyrrole-3-carbaldehydes, related to the compound , have been synthesized and studied for their chromatographic separation of enantiomers and barriers to racemization (Vorkapić-Furač et al., 1989).
- Hydrogen-Bonding Patterns : Research on derivatives of 2,4-dimethylpyrrole, including 4-ethyl-3,5-dimethylpyrrole-2-carbaldehyde, highlights the significance of hydrogen-bonding patterns in influencing molecular structures (Senge & Smith, 2005).
Computational and Theoretical Chemistry
- Computational Study on Pyrrole Derivatives : A pyrrole derivative, similar to the compound , has been synthesized and analyzed using quantum chemical calculations to predict sites and nature of interactions (Singh, Rawat, & Sahu, 2014).
Application in Luminescence Sensing
- Luminescence Sensing : Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, related to the compound of interest, have been developed as potential fluorescence sensors for benzaldehyde-based derivatives (Shi et al., 2015).
Magnetic Properties
- Single Molecule Magnets : The use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, as a ligand in the coordination of paramagnetic transition metal ions, highlights its potential in creating magnetic materials (Giannopoulos et al., 2014).
Synthesis of Fluorinated Pyrroles
- New Synthesis Techniques : Research on synthesizing various new 3-fluorinated pyrroles, including derivatives similar to the compound , has been conducted, providing new methodologies for pyrrole synthesis (Surmont et al., 2009).
作用機序
将来の方向性
特性
IUPAC Name |
1-(2,4-dimethylphenyl)pyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-3-4-13(11(2)7-10)14-6-5-12(8-14)9-15/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIBUWZXTBVZLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC(=C2)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylphenyl)-1H-pyrrole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



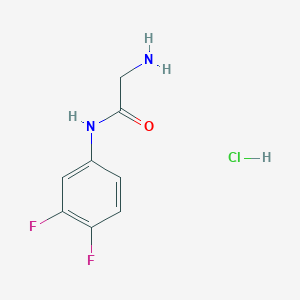
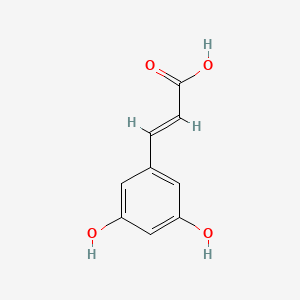
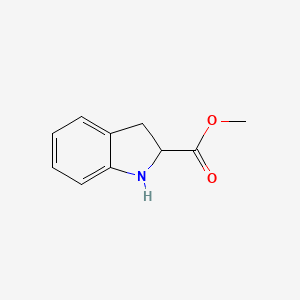
![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine hydrochloride](/img/structure/B3025446.png)
